molecular formula C9H9FN2O B8429976 5-Fluoro-1-methyl-3,4-dihydro-1H-quinoxalin-2-one

5-Fluoro-1-methyl-3,4-dihydro-1H-quinoxalin-2-one

Cat. No. B8429976
M. Wt: 180.18 g/mol
InChI Key: ZFTAGADOGWGJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1-methyl-3,4-dihydro-1H-quinoxalin-2-one is a useful research compound. Its molecular formula is C9H9FN2O and its molecular weight is 180.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-1-methyl-3,4-dihydro-1H-quinoxalin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-1-methyl-3,4-dihydro-1H-quinoxalin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Fluoro-1-methyl-3,4-dihydro-1H-quinoxalin-2-one

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

5-fluoro-1-methyl-3,4-dihydroquinoxalin-2-one

InChI

InChI=1S/C9H9FN2O/c1-12-7-4-2-3-6(10)9(7)11-5-8(12)13/h2-4,11H,5H2,1H3

InChI Key

ZFTAGADOGWGJHL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CNC2=C1C=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-3,4-dihydro-1H-quinoxalin-2-one from Example B (415 mg, 2.5 mmol) in THF (10 ml) was added sodium hydride (60%, 100 mg, 2.5 mmol) while cooling in an ice/water bath. The mixture was allowed to warm to room temperature and stirred for 0.5 h. The mixture was cooled again in an ice/water bath and iodomethane (156 μl, 2.5 mmol) was added. The mixture was allowed to warm slowly to room temperature and stirred for 3 days. Brine was added and the mixture was evaporated in vacuo. The residue was partitioned between EtOAc and brine and separated. The organic phase was washed with brine, dried and evaporated in vacuo. The residue was purified by flash chromatography on silica (eluant EtOAc:pet ether 45:55) to give a white solid; yield 210 mg, 47%.
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
156 μL
Type
reactant
Reaction Step Two
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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